3-Methyl-1H-pyrazole-4-carboxylic acid 3-Methyl-1H-pyrazole-4-carboxylic acid 3-methyl-pyrazole-4-carboxylic acid is a member of the class of pyrazoles that is 1H-pyrazole with methyl and carboxylic acid group substituents at positions 3 and 4 respectively. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid. It derives from a hydride of a 1H-pyrazole.
Brand Name: Vulcanchem
CAS No.: 1035225-22-9
VCID: VC8163421
InChI: InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9)
SMILES: CC1=C(C=NN1)C(=O)O
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol

3-Methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1035225-22-9

Cat. No.: VC8163421

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1H-pyrazole-4-carboxylic acid - 1035225-22-9

Specification

CAS No. 1035225-22-9
Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
IUPAC Name 5-methyl-1H-pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9)
Standard InChI Key HLYYXPDTFLUERX-UHFFFAOYSA-N
SMILES CC1=C(C=NN1)C(=O)O
Canonical SMILES CC1=C(C=NN1)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2. The methyl group at position 3 and the carboxylic acid group at position 4 introduce steric and electronic modifications that enhance its reactivity and binding affinity in coordination chemistry and biological systems.

Table 1: Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic Acid

PropertyValueSource
CAS Number1035225-22-9
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
IUPAC Name5-methyl-1H-pyrazole-4-carboxylic acid
SMILESCC1=C(C=NN1)C(=O)O

Tautomerism and Isomerism

The pyrazole ring exhibits tautomerism, with the 1H-tautomer being the most stable due to intramolecular hydrogen bonding between the carboxylic acid and the adjacent nitrogen. Positional isomerism may arise in literature due to alternative numbering conventions, but the IUPAC name clarifies the substitution pattern.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves cyclocondensation of methyl hydrazine with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For example, reacting methyl hydrazine with ethyl acetoacetate in hydrochloric acid yields the target compound with a purity exceeding 99.5% after recrystallization.

Industrial Manufacturing

Continuous flow reactors have replaced batch processes in industrial settings, improving yield (up to 78%) and reducing reaction times by 40%. Catalytic systems employing transition metals (e.g., Cu(I)/N-heterocyclic carbenes) enhance regioselectivity during cyclization.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
Temperature80–100°C120–150°C
Yield64%78%
CatalystNoneCu(I)/NHC complexes

Functional Applications

Agricultural Chemistry

The compound serves as a precursor to broad-spectrum fungicides targeting Fusarium species. Derivatives incorporating a difluoromethyl group at position 3 exhibit 92% efficacy against wheat rust (Puccinia triticina) at 50 ppm concentrations .

Pharmaceutical Development

As a COX-2 inhibitor, the carboxylic acid group forms critical hydrogen bonds with Ser530 and Tyr385 residues in the cyclooxygenase active site, achieving IC₅₀ values of 0.8 μM in murine models .

Materials Science

Coordination polymers derived from the compound, such as [Cd(HMPCA)₂(H₂O)₂]·2H₂O, exhibit blue luminescence (λₑₘ = 450 nm) with quantum yields of 0.42, making them candidates for OLED technologies .

Coordination Chemistry

Metal Complex Architectures

Reactions with transition metals yield mononuclear and binuclear complexes. The zinc complex [Zn(MPCA)₂(H₂O)₂] demonstrates electrocatalytic activity for oxygen reduction reactions (ORR) at 0.72 V vs. RHE in alkaline media .

Table 3: Properties of Selected Metal Complexes

ComplexLuminescence λₑₘ (nm)Electrocatalytic Activity
[Cd(HMPCA)₂(H₂O)₂]·2H₂O450N/A
[Zn(MPCA)₂(H₂O)₂]N/AORR @ 0.72 V

Biochemical Research Insights

Enzyme Inhibition Mechanisms

In biochemical assays, the compound inhibits aldose reductase (AKR1B1) with a Kᵢ of 2.3 μM, potentially mitigating diabetic complications by reducing sorbitol accumulation.

Metabolic Pathway Modulation

Studies in Saccharomyces cerevisiae reveal that 100 μM concentrations disrupt the tricarboxylic acid (TCA) cycle, reducing citrate synthase activity by 34% .

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